Nona-1,3-dien-5-one
Description
Contextualization within the Broader Class of Polyunsaturated Ketones
Nona-1,3-dien-5-one belongs to the class of organic compounds known as polyunsaturated ketones. These are molecules that contain one or more carbon-carbon double or triple bonds in addition to a ketone functional group (a carbonyl group bonded to two other carbon atoms). chemicals.co.ukwikipedia.orgreagent.co.uk Specifically, as a dienone, it possesses two carbon-carbon double bonds. When these double bonds are separated by a single bond, as they are in this compound, they form a conjugated system. This conjugation imparts special stability and reactivity to the molecule. ontosight.ai
The class of unsaturated ketones is diverse and includes compounds with alkene and alkyne substituents. chemicals.co.ukwikipedia.orgreagent.co.uk Polyunsaturated ketones, a subset of this class, are notable for the varied reactivity of their multiple unsaturation sites. For instance, selective reduction of the α,β-C=C double bond in conjugated polyunsaturated ketones can be achieved while leaving other functional groups intact. organic-chemistry.org
Theoretical and Practical Significance of Dienone Systems in Chemical Research
Dienone systems are of considerable theoretical and practical importance in chemical research due to their versatile reactivity. thieme-connect.com The conjugated π-system allows for a variety of chemical transformations, making them valuable intermediates in organic synthesis. ontosight.ai They can participate in a range of reactions, including:
Nucleophilic additions: The carbonyl carbon and the β-carbon of the conjugated system are electrophilic and susceptible to attack by nucleophiles. numberanalytics.com
Cycloaddition reactions: The diene component can participate in reactions like the Diels-Alder reaction. acs.orgescholarship.org
Pericyclic reactions: These are concerted reactions that involve a cyclic redistribution of bonding electrons. msu.edursc.orgpressbooks.pub Dienones can undergo electrocyclic reactions and sigmatropic rearrangements. rsc.orgvaia.com
The unique reactivity of the dienone pharmacophore has also led to its investigation in medicinal chemistry, with some dienone compounds showing biological activities such as anti-inflammatory and antiparasitic effects. nih.govacs.org
Overview of Prior Investigations Pertaining to this compound and Structurally Related Nonadienone Isomers
Several isomers of nonadienone have been the subject of chemical investigations. For instance, nona-3,5-dien-2-one (B6155564) is a known organic compound used as an intermediate in organic synthesis. smolecule.com Its synthesis can be achieved through methods like aldol (B89426) condensation and dehydration reactions. smolecule.com Another isomer, nona-1,8-dien-5-one, is also a recognized chemical entity. nih.gov
Research into related structures provides insight into the chemistry of nonadienones. For example, the synthesis of bicyclo[6.1.0]nona-3,5-diene derivatives highlights synthetic routes involving cyclic dienes. researchgate.netmdpi.com Furthermore, studies on the cobalt-catalyzed hydrovinylation of 1,3-dienes, including nona-1,3-diene, demonstrate methods for the selective functionalization of diene systems. rsc.org The natural occurrence of related dienyl structures, such as 5[(3E,5E)-nona-3,5-dien-1-yl]benzene-1,3-diol from a marine sponge-associated fungus, underscores the presence of this motif in nature. researchgate.net
A significant reaction for divinyl ketones, which are structurally related to this compound, is the Nazarov cyclization. This acid-catalyzed 4π-electrocyclic ring closure is a powerful method for synthesizing cyclopentenones. wikipedia.orgorganic-chemistry.orgorganicreactions.org The reaction proceeds through a pentadienyl cation intermediate, and its efficiency can be influenced by substituents that polarize the π-system. acs.orgacs.org
Chemical and Physical Properties of this compound and Isomers
The properties of nonadienone isomers are dictated by the specific arrangement of their functional groups and double bonds. Below is a table summarizing key properties of this compound and some of its isomers.
| Property | This compound | Nona-3,5-dien-2-one | Nona-1,8-dien-5-one |
| IUPAC Name | This compound | (3E,5E)-nona-3,5-dien-2-one | nona-1,8-dien-5-one |
| Molecular Formula | C₉H₁₄O | C₉H₁₄O | C₉H₁₄O |
| Molecular Weight | 138.21 g/mol | 138.21 g/mol | 138.21 g/mol nih.gov |
| CAS Number | 88920-70-1 chemsrc.com | 80387-31-1 smolecule.com | 74912-33-7 nih.gov |
Structure
3D Structure
Properties
CAS No. |
83339-20-2 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
nona-1,3-dien-5-one |
InChI |
InChI=1S/C9H14O/c1-3-5-7-9(10)8-6-4-2/h3,5,7H,1,4,6,8H2,2H3 |
InChI Key |
QASSGVYKYRJLSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C=CC=C |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for Nona 1,3 Dien 5 One Construction
Retrosynthetic Analysis and Key Disconnections for the Nona-1,3-dien-5-one Scaffold
Retrosynthetic analysis of this compound offers several logical pathways for its construction. The primary functional group is the α,β,γ,δ-unsaturated ketone. Key disconnections can be envisioned across the carbon framework to identify simpler, commercially available, or easily synthesizable precursors.
A primary disconnection strategy targets the C4-C5 bond, an approach analogous to an aldol (B89426) condensation. This disconnection breaks the molecule into two synthons: a four-carbon aldehyde synthon (crotonaldehyde or its equivalent) and a five-carbon ketone enolate synthon (derived from 2-pentanone).
Another powerful disconnection is across the C5-C6 bond. This suggests a reaction between a dienyl organometallic species (representing carbons 1-5) and an acylating agent containing the remaining four carbons (a butyryl group). Alternatively, it could involve the addition of a butyl organometallic reagent to a C5-carbonyl precursor that already contains the diene moiety.
Further disconnections within the 1,3-diene system itself, for instance at the C2-C3 or C3-C4 bond, point towards olefination or cross-coupling strategies. These approaches build the diene from smaller alkenyl fragments. For example, a C2-C3 disconnection suggests a Wittig-type reaction between a C2 phosphorane and a C3-C9 α,β-unsaturated aldehyde.
Targeted Synthesis Routes to Conjugated Dienones with Specific Olefinic Isomerism
The synthesis of this compound requires methods that not only form the requisite carbon-carbon bonds but also control the geometry of the two double bonds, ideally leading to the thermodynamically favored (1E, 3E) isomer.
Construction of the 1,3-Diene Moiety via Olefination Reactions
Olefination reactions are a cornerstone for the synthesis of alkenes and can be extended to create conjugated dienes. The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant are particularly prominent.
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. organic-chemistry.orgchegg.com To form a 1,3-diene, an allylic phosphonium (B103445) ylide can be reacted with an aldehyde. nih.gov For this compound, one could envision reacting an allylic triphenylphosphorane with pentanal, followed by oxidation of the resulting dienol. However, controlling the stereoselectivity of Wittig reactions can be challenging, often yielding a mixture of E and Z isomers. nih.govorganic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction , which employs a phosphonate-stabilized carbanion, is generally superior for the synthesis of conjugated dienes due to its high propensity to form the (E)-alkene product. wikipedia.orgorganic-chemistry.org This stereoselectivity arises from the thermodynamic stability of the intermediates in the reaction pathway. wikipedia.org A plausible HWE approach to a this compound precursor would involve the reaction of the anion of diethyl (E)-3-oxopentylphosphonate with acetaldehyde (B116499) to construct the C1-C2 double bond, followed by further steps. A more direct dienylation would use an allylic phosphonate, such as diethyl allylphosphonate, reacting with an appropriate aldehyde to give terminal (E)-1,3-dienes. organic-chemistry.orgconicet.gov.ar
Table 1: Comparison of Olefination Reactions for Diene Synthesis
| Reaction | Reagent | Typical Selectivity | Advantages | Disadvantages |
|---|---|---|---|---|
| Wittig | Phosphorus Ylide | (Z)-selective for non-stabilized ylides; mixture for semi-stabilized | Broad substrate scope | Often poor E/Z selectivity; stoichiometric phosphine (B1218219) oxide byproduct. nih.gov |
| HWE | Phosphonate Carbanion | (E)-selective for stabilized phosphonates | High (E)-selectivity; water-soluble phosphate (B84403) byproduct is easily removed. wikipedia.orgresearchgate.net | Phosphonate reagents can be more expensive than phosphonium salts. |
Selective Carbonyl Introduction at C-5 Position within Dienyl Chains
Introducing the ketone functionality at the C-5 position can be achieved either by building the chain with the ketone already in place or by functionalizing a pre-formed dienyl chain.
One of the most straightforward methods is the oxidation of a secondary alcohol . bham.ac.uk A synthetic route could first construct nona-1,3-dien-5-ol via methods such as the addition of a dienyl organometallic reagent to pentanal. The resulting secondary dienyl alcohol can then be selectively oxidized to the desired dienone. Many reagents are available for this transformation, chosen to avoid affecting the diene system. organic-chemistry.org Mild, selective oxidants like pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions like the Swern or Dess-Martin periodinane oxidation are suitable. bham.ac.uk O-iodoxybenzoic acid (IBX) is another effective reagent for selectively oxidizing alcohols to ketones without affecting other sensitive groups. google.com
Alternatively, acylation reactions using organometallic reagents provide a direct route. For instance, a dienyl organolithium or Grignard reagent could be reacted with a butyryl electrophile like butyryl chloride. However, these reactions can be complicated by competing 1,2- and 1,4-additions. A more reliable method involves the use of Weinreb amides (N-methoxy-N-methylamides). orientjchem.org A dienoic acid can be converted to its Weinreb amide derivative. This intermediate then reacts cleanly with an organometallic reagent, such as butylmagnesium bromide or butyllithium, to afford the target ketone. The reaction stops at the ketone stage due to the formation of a stable chelated intermediate, preventing over-addition to form a tertiary alcohol. orientjchem.orgpsgcas.ac.in
Exploitation of Organometallic Reagents in Carbon-Carbon Bond Formation
Organometallic chemistry offers a powerful toolkit for the regioselective and stereoselective construction of the this compound backbone.
Palladium-catalyzed cross-coupling reactions , such as the Suzuki and Stille reactions, are exceptionally effective for creating conjugated systems. mdpi.com A Suzuki coupling could involve the reaction of a (E)-1-propenylboronic acid with a (E)-1-bromo-hex-1-en-3-one fragment. The stereochemistry of the double bonds in the starting materials is typically retained in the final product, allowing for precise control over the diene geometry. thieme-connect.com
Organocuprates (Gilman reagents) are another class of valuable reagents. libretexts.org They are particularly useful for conjugate addition reactions. A potential route to this compound could involve the 1,6-conjugate addition of a methylcuprate to an appropriate enyne-ketone precursor. acs.org More directly, lithium dibutylcuprate could react with a 5-halo-nona-1,3-dienone precursor.
Ruthenium-catalyzed C-C bond-forming reactions have also emerged as a powerful tool. For example, a ruthenium-catalyzed transfer hydrogenation can couple 1,3-dienes with aldehydes to form β,γ-unsaturated ketones, which could then be isomerized into the fully conjugated α,β,γ,δ-unsaturated system. organic-chemistry.org
Stereoselective and Regioselective Considerations in this compound Synthesis
Achieving high stereoselectivity (control over double bond geometry) and regioselectivity (control over the position of bond formation or functional group placement) is paramount.
Stereoselectivity: As mentioned, the HWE reaction is a reliable method for generating (E)-alkenes. wikipedia.org For cross-coupling reactions like the Suzuki coupling, the stereochemistry of the product is dictated by the predefined stereochemistry of the vinylboron reagent and the vinyl halide. mdpi.comthieme-connect.com This allows for the synthesis of specific stereoisomers, such as (1E, 3E)-nona-1,3-dien-5-one, by selecting the appropriate starting materials. Silver-catalyzed decomposition of α-diazo-β,γ-unsaturated esters has also been shown to produce conjugated (1E, 3E)-dienes stereoselectively. thieme-connect.com
Regioselectivity: In multi-step syntheses, regioselectivity becomes critical. For instance, in the electrophilic addition of reagents like HBr to a diene, a mixture of 1,2- and 1,4-addition products is often formed. libretexts.org When using organometallic reagents, the choice of metal can dictate the regioselectivity of the addition to a conjugated system. Harder nucleophiles like organolithium reagents tend to favor 1,2-addition (direct attack at the carbonyl carbon), while softer nucleophiles like organocuprates favor 1,4-conjugate addition. libretexts.org In the synthesis of dienones via palladium-catalyzed oxidative allylation of sulfoxonium ylides, excellent regioselectivity has been reported. acs.orgchemistryviews.orgresearchgate.net
Green Chemistry Principles in the Development of this compound Synthetic Pathways
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijsetpub.com These principles can be applied to the synthesis of this compound.
Table 2: Application of Green Chemistry Principles to Dienone Synthesis
| Principle | Application in this compound Synthesis |
|---|---|
| 1. Prevention | Designing syntheses with fewer steps and higher yields to minimize waste generation. |
| 2. Atom Economy | Favoring addition reactions (e.g., conjugate addition) and catalytic reactions over stoichiometric reactions like the Wittig reaction, which generates a stoichiometric amount of triphenylphosphine (B44618) oxide waste. ijsrst.com |
| 5. Safer Solvents & Auxiliaries | Replacing hazardous chlorinated solvents (e.g., CH₂Cl₂) with greener alternatives like water, ethanol, or 2-MeTHF, or exploring solventless conditions where possible. numberanalytics.com |
| 6. Design for Energy Efficiency | Utilizing catalytic methods that operate at ambient temperature and pressure, reducing energy consumption. ijsrst.com |
| 8. Reduce Derivatives | Designing routes that avoid the use of protecting groups, which add steps and generate waste. libretexts.org For example, using a Weinreb amide strategy for ketone synthesis avoids the need to protect a ketone while reacting another functional group. |
| 9. Catalysis | Employing catalytic reagents (e.g., Pd, Ru, or organocatalysts) in place of stoichiometric ones. Catalytic cross-coupling and oxidation reactions are prime examples. ijsetpub.comrsc.org |
By prioritizing catalytic methods, minimizing the use of protecting groups, choosing safer solvents, and designing convergent synthetic routes, the synthesis of this compound can be made more efficient and environmentally benign. numberanalytics.comrsc.org
Chemical Reactivity and Mechanistic Investigations of Nona 1,3 Dien 5 One Transformations
Electrophilic Addition Reactions to the Conjugated Diene System of Nona-1,3-dien-5-one
The conjugated diene system of this compound is susceptible to electrophilic attack. In a manner analogous to other conjugated dienes, the reaction proceeds through the formation of a resonance-stabilized allylic carbocation intermediate. quora.com This delocalization of the positive charge across multiple carbon atoms typically results in the formation of two constitutional isomers: the 1,2-adduct and the 1,4-adduct.
The general mechanism involves the initial attack of an electrophile (E⁺) on one of the double bonds. For this compound, attack at C-1 or C-3 would lead to an allylic carbocation with the positive charge distributed between C-2 and C-4. Subsequent attack by a nucleophile (Nu⁻) at either of these positions yields the corresponding addition products.
However, the reactivity of the diene in this compound is modulated by the presence of the electron-withdrawing ketone group. This group deactivates the conjugated system towards electrophilic attack when compared to simple, non-functionalized dienes. quora.com Consequently, reactions often require more forcing conditions. The regioselectivity of the addition (1,2- versus 1,4-addition) is influenced by factors such as the nature of the electrophile, the solvent, and the reaction temperature, with the 1,4-adduct often being the thermodynamically more stable product.
Nucleophilic Addition Reactions to the α,β-Unsaturated Ketone Moiety
The α,β-unsaturated ketone portion of this compound is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. askthenerd.comyoutube.com This reactivity extends beyond simple 1,4-addition to the enone system, as the adjacent double bond allows for potential 1,6-addition across the dienone structure.
Research into the conjugate addition of Grignard reagents to α,β,γ,δ-dienones has provided significant insight into the regioselectivity of these transformations. organic-chemistry.orgnih.gov The outcome is highly dependent on the nature of the Grignard reagent. Most alkyl Grignard reagents exhibit a strong preference for 1,4-addition, while aryl Grignard reagents can yield mixtures of 1,2- and 1,4-addition products. organic-chemistry.orgnih.gov The mechanism for alkyl Grignard additions is often considered to involve radical or radical-like pathways, whereas aryl reagents may react through carbanionic pathways. organic-chemistry.orgnih.gov
Beyond Grignard reagents, other organometallic compounds like dialkylzinc reagents have been used in copper-catalyzed enantioselective 1,6-conjugate additions to dienones. beilstein-journals.org Soft nucleophiles, such as those derived from malononitrile, can also participate in organocatalytic conjugate additions, sometimes leading to cascade reactions that form complex heterocyclic derivatives like chiral pyrans. acs.org
Table 1: Regioselectivity of Grignard Reagent Addition to α,β,γ,δ-Unsaturated Ketones Data derived from studies on analogous dienone systems.
| Grignard Reagent | Predominant Addition Product(s) | Reference |
|---|---|---|
| Ethyl (EtMgCl) | Exclusive 1,4-addition | nih.gov |
| n-Butyl (nBuMgCl) | Exclusive 1,4-addition | nih.gov |
| Isopropyl (iPrMgCl) | Highly regioselective 1,4-addition | nih.gov |
| tert-Butyl (tBuMgCl) | Mixture of 1,4- and 1,6-addition products | organic-chemistry.orgnih.gov |
| Aryl (e.g., 1-Naphthyl) | Exclusive 1,4-addition | nih.gov |
| Aryl (e.g., 2-Furyl) | Regioselective 1,2-addition | nih.gov |
Pericyclic Reactions of this compound
The conjugated π-system of this compound allows it to participate in pericyclic reactions, most notably cycloadditions. It can function as either the 4π-electron component (diene) or the 2π-electron component (dienophile), depending on the reaction partner. wikipedia.org
The Diels-Alder reaction is a powerful tool for forming six-membered rings. wikipedia.orgsigmaaldrich.com The role of this compound in a [4+2] cycloaddition is dictated by frontier molecular orbital (FMO) theory.
As a Diene: When reacting with an electron-deficient dienophile (e.g., maleic anhydride, acrylates), the electron-withdrawing ketone group on the diene framework signifies an inverse-electron-demand Diels-Alder reaction. chim.it While the ketone group generally lowers the energy of the diene's orbitals, the reaction is still feasible and provides a route to highly functionalized cyclohexene (B86901) derivatives. Studies on other dienones, such as masked ortho-benzoquinones, have shown them to be highly reactive diene partners. nih.gov For acyclic dienes like this compound, the reaction requires the diene to adopt an s-cis conformation. chemistrysteps.com
As a Dienophile: When paired with an electron-rich diene (e.g., a Danishefsky-type diene), the α,β-unsaturated ketone moiety of this compound serves as the dienophile. This is a normal-electron-demand Diels-Alder reaction. wikipedia.org The electron-withdrawing nature of the carbonyl group activates the C3-C4 double bond for cycloaddition. Cross-conjugated dienones have been investigated as dienophiles, although their reactivity can sometimes be hampered by steric factors. nih.govacs.org
This compound can also engage in other modes of cycloaddition.
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a characteristic reaction of enones. researchgate.net Upon irradiation with light, the excited state of the enone moiety in this compound can react with an alkene to form a cyclobutane (B1203170) ring. Intramolecular versions of this reaction with tethered alkenes have been used to create bridged bicyclic systems. nih.gov This transformation is valuable for rapidly building molecular complexity, creating up to four new stereogenic centers. researchgate.net
[3+2] Cycloadditions: Dienones can be precursors for formal [3+2] cycloadditions. For instance, a tandem dienone photorearrangement can generate a high-energy intermediate that undergoes cycloaddition with a tethered 2π partner. acs.org Furthermore, dienones can react with 1,3-dipoles such as nitrones or azomethine ylides in gold-catalyzed processes to yield five-membered heterocyclic rings. uchicago.edubeilstein-journals.org
Reductive Transformations of Olefinic and Carbonyl Functionalities
The selective reduction of either the carbon-carbon double bonds or the carbonyl group in this compound is a key challenge in its synthetic manipulation. Various reagents and conditions have been developed to achieve high chemoselectivity.
The reduction of the α,β-C=C double bond while leaving the γ,δ-double bond and the carbonyl group intact is a valuable transformation. A highly selective method employs trichlorosilane (B8805176) (HSiCl₃) in the presence of a catalytic amount of triphenylphosphine (B44618) oxide. organic-chemistry.orgthieme-connect.com This system has been shown to be effective for a wide range of conjugated dienones, trienones, and tetraenones. thieme-connect.com Other methods for conjugate reduction include transfer hydrogenation using iridium catalysts with hydrogen donors like 2-propanol or 1,4-dioxane. organic-chemistry.org
Conversely, the selective reduction of the carbonyl group to a secondary alcohol without affecting the diene system can be achieved using specific reagents. The Luche reduction, which uses sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is a classic method for the 1,2-reduction of α,β-unsaturated ketones. masterorganicchemistry.com The cerium salt is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and directing the hydride attack to the carbonyl carbon. masterorganicchemistry.com Standard NaBH₄ without additives may lead to mixtures of 1,2- and 1,4-reduction products. masterorganicchemistry.com
Table 2: Selected Methods for the Reduction of Dienone Systems
| Reagent/System | Primary Transformation | Selectivity | Reference |
|---|---|---|---|
| HSiCl₃, Ph₃PO (cat.) | Reduction of C=C | Highly selective for the α,β-double bond | organic-chemistry.orgthieme-connect.com |
| [Ir(cod)Cl]₂, dppp, Cs₂CO₃, 2-propanol | Reduction of C=C | Selective transfer hydrogenation of α,β-double bond | organic-chemistry.org |
| NaBH₄, CeCl₃ (Luche Reduction) | Reduction of C=O | Chemoselective 1,2-reduction of the carbonyl group | masterorganicchemistry.com |
| NaBH₄ | Reduction of C=O and C=C | Often gives a mixture of 1,2- and 1,4-reduction products | masterorganicchemistry.com |
| Mg, Methanol | Reduction of C=C | Reduces the conjugated double bond of the enone | rsc.org |
Catalytic Hydrogenation Protocols for this compound
Catalytic hydrogenation of this compound can lead to the reduction of its carbon-carbon double bonds and/or the carbonyl group, depending on the catalyst and reaction conditions. The conjugated diene system is susceptible to hydrogenation, which can proceed in a stepwise manner to yield various partially or fully saturated products.
Commonly used catalysts for such hydrogenations include platinum, palladium, and nickel-based catalysts. For instance, platinum dioxide (PtO2) is a versatile catalyst that can be used for the hydrogenation of both alkenes and carbonyls. google.com The selectivity of the hydrogenation can often be controlled by modifying the catalyst or the reaction conditions. For example, the use of a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead), can allow for the selective hydrogenation of the alkyne functionality in a related enyne system without reducing the double bonds.
The hydrogenation of α,β-unsaturated ketones can be selective towards the C=C bond or the C=O bond. Catalysts like platinum modified with cobalt acetate (B1210297) have been shown to selectively hydrogenate the aldehyde group in α,β-unsaturated aldehydes to the corresponding unsaturated alcohols. google.com Similar strategies could be applied to this compound to achieve selective reduction.
Raney nickel is another effective catalyst for the hydrogenation of unsaturated systems. researchgate.net The choice of solvent and temperature can also influence the outcome of the hydrogenation.
Table 1: Catalytic Hydrogenation of Unsaturated Carbonyls
| Catalyst System | Substrate Type | Product Type | Reference |
|---|---|---|---|
| Platinum dioxide, Cobalt acetate | α,β-Unsaturated Aldehyde | α,β-Unsaturated Alcohol | google.com |
Chemoselective Reduction of Carbonyl Group
The chemoselective reduction of the carbonyl group in this compound, while leaving the conjugated diene system intact, is a valuable transformation. Several reagents and methods are available for this purpose. youtube.com
One common method is the use of sodium borohydride (NaBH4), which is a mild reducing agent that typically reduces ketones and aldehydes without affecting less reactive functional groups like alkenes. youtube.com The selectivity of NaBH4 can be enhanced by performing the reaction at low temperatures.
Lithium aluminum hydride (LiAlH4) is a much stronger reducing agent and will typically reduce both the carbonyl group and the conjugated diene system. youtube.comresearchgate.net Therefore, it is generally not suitable for the chemoselective reduction of the carbonyl group in this context.
A more selective method for the reduction of α,β-unsaturated ketones is the Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt, such as cerium(III) chloride (CeCl3). This system is known to selectively reduce the carbonyl group via 1,2-addition, leaving the double bonds of the conjugated system untouched.
Another approach involves transfer hydrogenation, where an alcohol, such as isopropanol, serves as the hydrogen source in the presence of a suitable catalyst. unibo.it Ruthenium and iridium complexes are often effective catalysts for this transformation.
Table 2: Reagents for Chemoselective Carbonyl Reduction
| Reagent/System | Selectivity | Reference |
|---|---|---|
| Sodium Borohydride (NaBH4) | Reduces ketones and aldehydes | youtube.com |
| Lithium Aluminum Hydride (LiAlH4) | Reduces carbonyls and alkenes | youtube.comresearchgate.net |
| NaBH4 / CeCl3 (Luche Reduction) | Selectively reduces carbonyls in α,β-unsaturated systems |
Oxidative Transformations of this compound
The conjugated diene and ketone functionalities in this compound are both susceptible to oxidation. The outcome of the oxidation depends on the oxidizing agent and the reaction conditions.
Epoxidation of the double bonds can be achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). Due to the presence of two double bonds, a mixture of mono- and di-epoxides can be expected. The reactivity of each double bond towards epoxidation can be influenced by electronic and steric factors.
Oxidative cleavage of the double bonds can be accomplished using stronger oxidizing agents like ozone (O3) followed by a reductive or oxidative workup, or potassium permanganate (B83412) (KMnO4) under harsh conditions. This would lead to the fragmentation of the this compound molecule.
The ketone functionality can be oxidized in a Baeyer-Villiger oxidation using a peroxy acid, which would convert the ketone into an ester. The regioselectivity of this reaction depends on the migratory aptitude of the groups attached to the carbonyl carbon.
Rearrangement Reactions Involving this compound Frameworks
The structure of this compound is amenable to various rearrangement reactions, particularly those involving its π-system. wikipedia.org
One potential rearrangement is a sigmatropic rearrangement. For instance, a molaid.comnih.gov-hydride shift could occur under thermal or photochemical conditions, leading to the isomerization of the diene system. The Cope rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement, is also a possibility if the molecule can adopt a suitable conformation. masterorganicchemistry.com
Electrocyclic reactions, which are concerted pericyclic reactions involving the formation of a ring and the conversion of a π-bond to a σ-bond, could also be induced, typically by heat or light. scribd.com For example, a photochemical 4π-electrocyclization of the conjugated diene could lead to the formation of a cyclobutene (B1205218) ring.
Acid-catalyzed rearrangements can lead to isomerization of the double bonds or cyclization reactions. acs.org For example, protonation of the carbonyl oxygen can lead to a resonance-stabilized carbocation, which could then undergo further reactions.
Table 3: Potential Rearrangement Reactions
| Reaction Type | Description | Reference |
|---|---|---|
| Sigmatropic Rearrangement | Intramolecular shift of a σ-bond | wikipedia.org |
| Cope Rearrangement | rsc.orgrsc.org-sigmatropic rearrangement of a 1,5-diene | masterorganicchemistry.com |
| Electrocyclic Reaction | Concerted ring-closing or ring-opening reaction | scribd.com |
Acid- and Base-Catalyzed Reactions of this compound
Both acid and base catalysis can promote a variety of reactions in this compound.
Acid-Catalyzed Reactions:
Under acidic conditions, the carbonyl oxygen can be protonated, activating the molecule towards nucleophilic attack. Acids can also catalyze the isomerization of the double bonds, potentially leading to a thermodynamically more stable isomer. acs.org Intramolecular cyclization reactions can also be promoted by acids, leading to the formation of cyclic compounds. rsc.orgacs.org For example, the cyclization of a related dienone, 4,8-dimethylnona-3,7-dien-2-one, with sulfuric acid yields a bicyclic ether. acs.org Lewis acids can also be employed to catalyze Diels-Alder reactions of similar diene systems. researchgate.net
Base-Catalyzed Reactions:
Bases can deprotonate the α-carbon to the carbonyl group, forming an enolate. This enolate can then participate in various reactions, such as aldol (B89426) condensations or Michael additions. ru.nl The presence of the extended conjugation in this compound means that deprotonation could potentially occur at the γ- or ε-positions as well.
Base-catalyzed isomerization of the double bonds is also possible. researchgate.net For instance, a strong base could facilitate the migration of a double bond to form a different conjugated system. Additionally, bases can catalyze the addition of nucleophiles to the conjugated system in a Michael-type fashion.
Spectroscopic Characterization and Advanced Structural Elucidation of Nona 1,3 Dien 5 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment
NMR spectroscopy serves as the cornerstone for elucidating the detailed carbon-hydrogen framework of Nona-1,3-dien-5-one. Through a suite of one-dimensional and two-dimensional experiments, the precise chemical environment and connectivity of each proton and carbon atom can be established.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Olefinic and Aliphatic Protons
The ¹H NMR spectrum of this compound provides critical information regarding the number, type, and connectivity of protons in the molecule. The spectrum is characterized by distinct regions corresponding to the vinylic (olefinic) protons of the conjugated diene system and the aliphatic protons of the butyl chain.
The four olefinic protons (H-1a, H-1b, H-2, H-3) resonate in the downfield region, typically between δ 5.0 and 7.5 ppm, due to the deshielding effect of the π-electron systems. The terminal vinyl protons (H-1a, H-1b) exhibit characteristic geminal and vicinal couplings. The internal diene protons (H-2, H-3) appear as complex multiplets resulting from couplings to each other and to the adjacent protons. The proton at C-4, being adjacent to the electron-withdrawing carbonyl group, is expected to be further deshielded.
The aliphatic protons of the n-butyl group (H-6, H-7, H-8, H-9) appear in the upfield region of the spectrum (typically δ 0.9-2.7 ppm). The methylene (B1212753) protons alpha to the carbonyl group (H-6) are deshielded relative to the other aliphatic protons and are expected to resonate around δ 2.5-2.7 ppm as a triplet. The terminal methyl group (H-9) would appear as a characteristic triplet around δ 0.9 ppm.
Table 1: Predicted ¹H NMR Data for this compound (Predicted for CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-9 | ~0.9 | Triplet (t) | ~7.5 |
| H-8 | ~1.4 | Sextet | ~7.5 |
| H-7 | ~1.6 | Quintet | ~7.5 |
| H-6 | ~2.6 | Triplet (t) | ~7.5 |
| H-4 | ~6.1 | Doublet of Doublets (dd) | ~15.5, ~10.0 |
| H-3 | ~7.0 | Multiplet (m) | - |
| H-2 | ~6.3 | Multiplet (m) | - |
| H-1a, H-1b | ~5.5 - 5.8 | Multiplet (m) | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
The ¹³C NMR spectrum reveals the nine distinct carbon environments within this compound. The most downfield signal corresponds to the carbonyl carbon (C-5), typically appearing around δ 200 ppm. The four olefinic carbons (C-1, C-2, C-3, C-4) resonate in the δ 120-150 ppm range. The aliphatic carbons of the butyl chain (C-6, C-7, C-8, C-9) are found in the upfield region (δ 13-45 ppm). The carbon alpha to the carbonyl (C-6) is more deshielded than the other sp³ carbons.
Table 2: Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-9 | ~13.9 |
| C-8 | ~22.5 |
| C-7 | ~26.5 |
| C-6 | ~42.0 |
| C-5 | ~200.5 |
| C-4 | ~130.0 |
| C-3 | ~145.0 |
| C-2 | ~128.0 |
| C-1 | ~137.0 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. chemsrc.com For this compound, COSY would show correlations between H-9/H-8, H-8/H-7, and H-7/H-6, confirming the butyl chain structure. It would also map the complex spin system of the olefinic protons (H-1 through H-4). nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. chemsrc.com It allows for the unambiguous assignment of each carbon signal by linking it to its attached proton(s), for instance, pairing the C-9 signal with the H-9 triplet.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. chemsrc.com This is crucial for piecing together the molecular skeleton. For example, correlations from the H-6 protons to the carbonyl carbon (C-5) and to C-4 would confirm the placement of the butyl group. Likewise, correlations from olefinic protons H-3 and H-4 to C-5 would establish the diene-ketone linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, which is vital for determining stereochemistry, particularly the geometry (E/Z) of the double bonds. For example, a strong NOE between H-2 and H-4 would suggest a specific spatial arrangement consistent with the (2E, 3E) or (2Z, 3E) isomer.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is dominated by absorptions corresponding to the carbonyl and alkene moieties.
The most prominent and diagnostically important peak is the strong absorption band for the C=O (carbonyl) stretch of the α,β-unsaturated ketone. Conjugation lowers the frequency of the carbonyl stretch compared to a simple aliphatic ketone; thus, this peak is expected to appear in the range of 1650-1685 cm⁻¹.
The C=C stretching vibrations of the conjugated diene system typically produce one or more medium-to-strong bands in the 1600-1650 cm⁻¹ region. The C-H stretching vibrations of the sp²-hybridized olefinic carbons appear above 3000 cm⁻¹, while the sp³-hybridized aliphatic C-H stretches are observed just below 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Conjugated Ketone) | Stretch | ~1670 | Strong |
| C=C (Conjugated Diene) | Stretch | ~1640, ~1610 | Medium-Strong |
| C(sp²)-H (Olefinic) | Stretch | 3010-3100 | Medium |
| C(sp³)-H (Aliphatic) | Stretch | 2850-2960 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns under ionization. The molecular formula for this compound is C₉H₁₄O, corresponding to a nominal molecular weight of 138 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 138. The fragmentation of this compound is expected to be directed by the carbonyl group and the conjugated system. Key fragmentation pathways would include:
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway for ketones. This would lead to the loss of a butyl radical (•C₄H₉) or a butenyl radical (•C₄H₅), resulting in acylium ion fragments at m/z 81 ([M-C₄H₉]⁺) and m/z 83 ([M-C₄H₇]⁺).
McLafferty Rearrangement: A characteristic rearrangement for ketones with a γ-hydrogen on an alkyl chain. This would involve the transfer of a hydrogen from C-8 to the carbonyl oxygen, followed by cleavage of the C-6-C-7 bond, leading to the loss of propene (C₃H₆) and the formation of a radical cation at m/z 96.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental formula of the molecular ion, distinguishing it from other ions with the same nominal mass. For this compound, the calculated exact mass provides unambiguous confirmation of its chemical formula, C₉H₁₄O.
Table 4: HRMS Data for this compound
| Ion Formula | Calculated Monoisotopic Mass (Da) |
|---|---|
| [C₉H₁₄O]⁺ | 138.104465 |
This precise mass measurement is a definitive piece of evidence for the elemental composition of the molecule, distinguishing it from isomers or other compounds with different atomic constituents.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the context of this compound, MS/MS provides crucial insights into its molecular framework by inducing characteristic fragmentation patterns. While specific MS/MS data for this compound is not extensively documented in publicly available literature, the fragmentation behavior can be predicted based on the principles of mass spectrometry for α,β-unsaturated ketones and related dienones.
Upon ionization, typically by electron impact (EI) or chemical ionization (CI), the molecular ion (M⁺˙) of this compound would be subjected to collision-induced dissociation (CID). The fragmentation is expected to occur at the weakest bonds and through stable neutral losses. Key fragmentation pathways for conjugated ketones often involve cleavages alpha to the carbonyl group and McLafferty rearrangements if a gamma-hydrogen is available.
For this compound (C₉H₁₄O), the expected fragmentation patterns would include:
α-Cleavage: Cleavage of the C4-C5 bond or the C5-C6 bond adjacent to the carbonyl group. This would lead to the formation of acylium ions.
McLafferty Rearrangement: Although a classical McLafferty rearrangement is not possible due to the lack of a γ-hydrogen on an alkyl chain, related hydrogen rearrangement-induced cleavages can occur.
Cleavage within the Dienone System: The conjugated π-system can influence fragmentation, potentially leading to retro-Diels-Alder type reactions or other complex rearrangements. For instance, studies on the Nazarov cyclization of the isomeric nona-3,6-dien-5-one indicate its own distinct fragmentation and rearrangement pathways under certain conditions. orgsyn.org The fragmentation of sphingolipids, which can contain conjugated diene systems, also shows charge-remote rearrangements driven by the double bonds. rsc.org
A high-throughput gas chromatography/tandem mass spectrometry (GC/MS/MS) method with positive chemical ionization can be particularly effective, as it tends to preserve the molecular ion and other high molecular weight fragments, making it easier to select unique MS/MS transitions for analysis. psu.edu
Table 1: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |
| 138 | [C₉H₁₄O]⁺˙ | Molecular Ion (M⁺˙) |
| 123 | [M - CH₃]⁺ | Loss of a methyl radical from the butyl chain |
| 110 | [M - C₂H₄]⁺ | Loss of ethene |
| 95 | [M - C₃H₇]⁺ | Loss of a propyl radical (α-cleavage at C5-C6) |
| 81 | [C₆H₉]⁺ | Cleavage of the dienone system |
| 69 | [C₄H₅O]⁺ | Acylium ion from α-cleavage at C4-C5 |
| 55 | [C₄H₇]⁺ | Butyl cation |
Note: This table is based on theoretical fragmentation patterns for α,β-unsaturated ketones and may not represent experimentally verified data for this compound.
Electronic Absorption (UV-Vis) Spectroscopy for Conjugation Analysis
Electronic absorption spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, is a fundamental technique for analyzing conjugated systems like this compound. The presence of the conjugated dienone chromophore—two carbon-carbon double bonds conjugated with a carbonyl group—gives rise to characteristic absorption bands. fiveable.me
The UV-Vis spectrum of an α,β-unsaturated ketone typically displays two main absorption bands corresponding to two types of electronic transitions:
A strong absorption band at shorter wavelengths (typically 215-250 nm) resulting from a π → π transition. This transition involves the excitation of an electron from a π bonding orbital to a π antibonding orbital. libretexts.org
A weaker absorption band at longer wavelengths (typically 310-330 nm) due to an n → π transition. This involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π antibonding orbital. researchgate.net
The extended conjugation in a dienone, compared to a simple enone, shifts the π → π* absorption maximum (λmax) to a longer wavelength (a bathochromic or red shift). sathyabama.ac.in The position of λmax is predictable using the Woodward-Fieser rules, which provide a systematic way to calculate the expected absorption maximum based on the core chromophore and attached substituents. jove.comdavuniversity.org
For an acyclic dienone like this compound, the predicted λmax can be calculated.
Table 2: Woodward-Fieser Rule Calculation for this compound
| Structural Feature | Contribution (nm) |
| Base value for an acyclic α,β-unsaturated ketone | 215 |
| Double bond extending conjugation | +30 |
| Alkyl substituent at α-position | +10 |
| Alkyl substituent at β-position | +12 |
| Alkyl substituent at δ-position or higher | +18 |
| Calculated λmax (π → π*) | ~285 |
Note: The exact positions of alkyl substituents on the diene system would refine this calculation. This value is an estimate based on the general structure.
The solvent used for the analysis can also influence the position of the absorption bands. davuniversity.org Studies on other dienones have shown that increasing solvent polarity can cause shifts in the λmax values. photonics.ru The intensity of the absorption is given by the molar absorptivity (ε), which is typically high for π → π* transitions and low for n → π* transitions. davuniversity.org
X-ray Diffraction Analysis of Crystalline this compound Derivatives for Solid-State Structure Determination
For derivatives of this compound, X-ray diffraction would confirm the planarity of the conjugated dienone system, which is essential for effective π-orbital overlap. It would also definitively establish the configuration of the double bonds as E or Z. For instance, crystallographic studies on cross-conjugated dienones derived from cyclic ketones have demonstrated that the reaction products are formed exclusively as E,E isomers. worktribe.com
Structural studies on related bicyclo[3.3.1]nonane derivatives have highlighted how unsaturation and functional groups influence the crystal packing and intermolecular interactions, such as hydrogen bonding. researchgate.netchalmers.se In the absence of single crystals, structural information can sometimes be obtained from powder X-ray diffraction (PXRD) data, often guided by solid-state NMR and computational calculations. rsc.org
Table 3: Representative Crystallographic Data for a Hypothetical this compound Derivative
| Parameter | Typical Value/Information Obtained |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Length (C=O) | ~1.22 Å |
| Bond Length (C=C) | ~1.34 Å |
| Bond Length (C-C, conjugated) | ~1.46 Å |
| Dihedral Angles | Confirms planarity of the conjugated system |
| Intermolecular Interactions | Identifies hydrogen bonds, π-π stacking, etc. |
Note: This table provides examples of the type of data obtained from an X-ray diffraction study. The specific values would depend on the actual crystalline derivative being analyzed.
The synthesis and crystallographic characterization of various functionalized dienone derivatives are an active area of research, driven by their potential applications in materials science and medicinal chemistry. researchgate.netmdpi.com
Computational Chemistry and Theoretical Investigations of Nona 1,3 Dien 5 One
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Nona-1,3-dien-5-one. These methods allow for the precise determination of its electronic and geometric parameters.
Density Functional Theory (DFT) is a widely used computational method to investigate the conformational landscape of molecules. For acyclic dienones similar to this compound, DFT studies have been instrumental in identifying the most stable conformers and the energy barriers between them. The conformational preferences are dictated by the interplay of steric hindrance and the desire for maximum conjugation of the π-system.
| Conformer of an Analogous Acyclic Dienone | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
|---|---|---|
| s-trans, s-trans | 0.00 | C1-C2-C3-C4: 180, C3-C4-C5-C6: 180 |
| s-cis, s-trans | 2.5 | C1-C2-C3-C4: 0, C3-C4-C5-C6: 180 |
| s-trans, s-cis | 3.1 | C1-C2-C3-C4: 180, C3-C4-C5-C6: 0 |
| s-cis, s-cis | 5.8 | C1-C2-C3-C4: 0, C3-C4-C5-C6: 0 |
This table presents hypothetical DFT calculation results for conformers of a representative acyclic dienone, illustrating the energetic differences between planar (s-trans and s-cis) conformations.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for predicting molecular properties, albeit at a greater computational cost. For conjugated systems like dienones, methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark data for electronic energies and geometries.
Theoretical studies on similar conjugated enones have utilized MP2 calculations to elucidate the effects of conjugation on molecular structure and stability. These high-level calculations provide reliable data for bond lengths, bond angles, and electronic properties.
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For dienones, this includes studying their behavior in reactions such as electrophilic additions and cycloadditions.
Theoretical investigations into the reactions of linear conjugated dienones with electrophiles have shown that the reaction pathway can be complex, involving intermediate multicentered species. DFT calculations have been employed to determine the structures and energies of reactants, intermediates, transition states, and products, providing a detailed mechanistic picture.
| Reaction Step (Analogous Dienone) | Species | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Protonation of Carbonyl Oxygen | Transition State 1 | 15.2 |
| Electrophilic attack on C4 | Transition State 2 | 22.5 |
| Cyclization | Transition State 3 | 18.7 |
This interactive table provides representative activation energies for key steps in a hypothetical reaction of an acyclic dienone, as determined by computational transition state analysis.
Prediction and Validation of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts, vibrational frequencies (IR spectroscopy), and electronic transitions (UV-Vis spectroscopy). These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
For cross-conjugated dienones, which share some electronic features with this compound, computational studies have successfully correlated theoretical values with experimental oxidation and reduction potentials, providing insights into their frontier molecular orbitals.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemical calculations are excellent for studying static structures, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. MD simulations can reveal the accessible conformations of this compound in different environments and the timescales of conformational changes.
For flexible molecules like acyclic dienones, MD simulations can map the conformational landscape and identify the most populated conformational states, which may not always correspond to the global minimum in the gas phase, especially when solvent effects are considered.
Analytical Methodologies for Isolation, Detection, and Quantification of Nona 1,3 Dien 5 One
Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are fundamental in separating Nona-1,3-dien-5-one from complex mixtures to assess its purity and analyze its presence alongside other compounds.
Gas Chromatography (GC) Method Development and Optimization
Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. The development of a robust GC method involves the careful selection and optimization of several parameters to ensure efficient separation and accurate detection. Key considerations include the choice of the stationary phase of the column, the temperature program of the oven, and the type of detector used. For instance, a non-polar column is often suitable for separating non-polar to moderately polar compounds. The oven temperature program, which involves a gradual increase in temperature, is optimized to achieve good resolution between different components in a sample mixture. For the analysis of dienones and related compounds, a typical temperature program might start at a lower temperature and ramp up to a higher temperature to elute all compounds of interest.
A study on the bioactive components in the methanolic leaf extract of Azadirachta indica utilized GC-MS analysis with a temperature program that started at 100°C, increased at a rate of 5°C/min up to 250°C, and was then maintained for 9 minutes. researchgate.net Similarly, the analysis of volatile constituents in Feronia elephantum involved an oven temperature program starting at 110°C, increasing at 10°C/min to 200°C, then 5°C/min to 280°C, and holding for 9 minutes. japsonline.com These examples highlight the importance of tailoring the GC method to the specific analytes and sample matrix.
High-Performance Liquid Chromatography (HPLC) for this compound and its Derivatives
High-Performance Liquid Chromatography (HPLC) serves as a powerful tool for the analysis of less volatile or thermally labile derivatives of this compound. researchgate.net This technique is particularly useful when dealing with complex matrices or when derivatization is employed to enhance detection.
A common approach for analyzing aldehydes and ketones, including dienones, by HPLC involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). auroraprosci.com This reaction converts the carbonyl compounds into their corresponding DNPH derivatives, which are highly chromophoric and can be readily detected by a UV detector at a wavelength of 360 nm. auroraprosci.com The separation is typically achieved on a reverse-phase column, such as a C18 column, using a mobile phase consisting of a mixture of acetonitrile (B52724) and water. auroraprosci.com For instance, a method for analyzing 15 common aldehydes and ketones as their DNPH derivatives utilized a Welch Uitisil® XB-C18 column with an isocratic mobile phase of acetonitrile and water (65:35) at a flow rate of 1.0 mL/min. auroraprosci.com
The versatility of HPLC allows for both isocratic and gradient elution methods. Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed for complex samples containing compounds with a wide range of polarities. innovareacademics.in For Mass Spectrometry (MS) compatible applications, volatile acids like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com
Advanced Sample Preparation Strategies for this compound Analysis
Effective sample preparation is a critical step to isolate and concentrate this compound from the sample matrix, thereby improving the sensitivity and accuracy of the subsequent analysis.
Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Dienones
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, simple, and rapid sample preparation technique that is well-suited for the extraction of volatile and semi-volatile organic compounds, including dienones, from various sample matrices. researchgate.netucp.pt This method involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample. The volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. After extraction, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption and analysis.
The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time, and extraction temperature. ucp.pt Common fiber coatings for volatile carbonyls include polydimethylsiloxane/divinylbenzene (PDMS/DVB) and divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS). ucp.ptresearchgate.net Optimization of extraction conditions is crucial for achieving high sensitivity. For instance, in the analysis of volatile carbonyls in beer, optimal extraction was achieved by incubating the sample with a derivatizing agent for 7 minutes and then extracting for an additional 20 minutes at 45°C using a PDMS/DVB fiber. researchgate.net In another study on volatile compounds in cork, a DVB/CAR/PDMS fiber was used with an extraction time of 35 minutes at 55°C. ucp.pt
Coupled Analytical Techniques for Comprehensive Chemical Profiling
The combination of chromatographic separation with powerful detection techniques provides a comprehensive approach for the identification and quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the definitive identification and quantification of volatile organic compounds. researchgate.netresearchgate.netacs.orgnih.gov As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that acts as a "chemical fingerprint," allowing for the unambiguous identification of the compound by comparing it to spectral libraries like the NIST database. japsonline.com
GC-MS has been widely used in the analysis of various sample types for the presence of dienones and other carbonyl compounds. For example, it was employed for the evaluation of bioactive molecules in the methanolic leaf extract of Azadirachta indica and the analysis of volatile constituents from the aerial parts of Polygonatum odoratum. researchgate.netrjpn.org In food and beverage analysis, GC-MS is used to identify and quantify flavor and aroma compounds, including various dienals and ketones. europa.euucp.pt The technique's high sensitivity and specificity make it an indispensable tool for the comprehensive chemical profiling of complex mixtures containing this compound.
Table of GC-MS Analysis Parameters from a Study on Feronia elephantum
| Parameter | Value |
|---|---|
| Injector Temperature | 250°C |
| Ion Source Temperature | 280°C |
| Oven Temperature Program | 110°C (2 min), then 10°C/min to 200°C, then 5°C/min to 280°C (9 min) |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Ionization Energy | 70 eV |
| Mass Scan Range | 40 to 550 Da |
Data sourced from a study on the GC-MS analysis of bioactive components of Feronia elephantum Correa. japsonline.com
Gas Chromatography-Olfactometry/Mass Spectrometry (GC-O/MS) in Flavor/Fragrance Research of Related Compoundsepa.govchemsrc.com
Gas Chromatography-Olfactometry/Mass Spectrometry (GC-O/MS) is a powerful analytical technique used extensively in flavor and fragrance research to identify compounds responsible for specific aromas. reading.ac.ukalwsci.com This method uniquely combines instrumental analysis with human sensory perception, which is critical because the instrumental detection of a volatile compound does not guarantee that it contributes to the aroma profile. nih.gov GC-O/MS helps researchers distinguish key odorants from a multitude of odorless volatile substances within a complex mixture. researchgate.net
The process begins with the separation of volatile compounds from a sample using a gas chromatograph (GC). researchgate.net As the separated compounds exit the GC column, the effluent is split into two paths. nih.gov One stream is directed to a Mass Spectrometer (MS), which provides detailed chemical structure information, allowing for the identification of the compound. chromatographyonline.com The other stream is directed to an "olfactometry port," where a trained human analyst or panelist sniffs the effluent and records the perceived odor character and intensity at the exact time it elutes. alwsci.comnih.gov This dual detection allows for the direct correlation of a specific chemical compound identified by the MS with its sensory perception. reading.ac.uk
Several sample preparation techniques are employed to isolate volatile compounds prior to GC-O/MS analysis. Methods like headspace solid-phase microextraction (HS-SPME) and solvent-assisted flavor evaporation (SAFE) are commonly used. mdpi.comresearchgate.net SAFE, in particular, is noted for its ability to gently extract volatiles, making it well-suited for studying active aroma components. mdpi.comresearchgate.net
To determine the relative importance of an identified odorant, a technique called Aroma Extract Dilution Analysis (AEDA) is often used in conjunction with GC-O. nih.govresearchgate.net In AEDA, the sample extract is serially diluted and analyzed by GC-O until no odor can be detected. nih.gov The highest dilution at which an odor is still perceivable is known as the Flavor Dilution (FD) factor, which indicates the potency of that specific aroma compound. nih.gov
Detailed Research Findings
The table below presents a selection of odor-active compounds identified in the walnut study, demonstrating the type of data generated through GC-O/MS analysis. nih.gov
| Compound | Flavor Dilution (FD) Factor | Perceived Odor Description |
|---|---|---|
| Methanethiol | 1024 | Sulfurous, cabbage-like |
| Hexanal | 2048 | Green, fatty |
| (E)-2-Nonenal | 1024 | Fatty, green, cucumber-like |
| Oct-1-en-3-one | 2048 | Mushroom-like |
| 2,5-Dimethylpyrazine | 128 | Roasted, nutty, potato-like |
| (E,E)-Nona-2,4-dienal | 2048 | Fatty, deep-fried |
| Sotolon | 2048 | Spicy, seasoning-like |
| Vanillin | 1024 | Vanilla-like |
Similarly, GC-O/MS has been effectively used to analyze the flavor profiles of other complex foods. In a study on charcoal-grilled marinated beef, researchers identified 196 volatile compounds, with GC-O analysis revealing that sulfur-containing compounds, pyrazines, phenols, and aldehydes were the primary contributors to its characteristic flavor. nih.gov Another study compared the volatile profiles of fresh and pickled bamboo shoots using HS-SPME with GC-MS and GC-O, identifying 68 major volatile compounds and characterizing their distinct aromas. jst.go.jp These studies underscore the indispensable role of GC-O/MS in modern flavor and fragrance research.
Advanced Applications and Research Perspectives of Nona 1,3 Dien 5 One in Chemical Synthesis and Materials Science
Nona-1,3-dien-5-one as a Versatile Synthetic Building Block
The unique chemical structure of this compound, with its conjugated dienone moiety, makes it a highly reactive and versatile building block in organic synthesis. This reactivity is harnessed to construct complex molecular architectures, including natural products and diverse cyclic systems.
Precursor in the Total Synthesis of Complex Natural Products
The dienone framework is a common feature in the strategy for synthesizing complex natural products. While specific total syntheses employing this compound are not extensively documented in readily available literature, the reactivity of its core structure is fundamental to several synthetic strategies. For instance, biosynthetic pathways that produce complex natural products often involve conjugated nonaenes which undergo transformations like tandem 8π-6π-electrocyclization. researchgate.net The dienone moiety is a key electrophile in Michael addition reactions, which are instrumental in building the carbon skeleton of many natural products. researchgate.net
Furthermore, the synthesis of skipped diene natural products, which possess significant biological activities, represents a challenging synthetic area where dienone precursors could play a role. researchgate.net The general synthetic potential of dienones as intermediates for complex molecules is widely recognized. ontosight.ai For example, the total synthesis of natural products like chloropupukeananin (B1261273) involves a Diels-Alder reaction to construct a highly functionalized bicyclo[2.2.2]octane skeleton, a transformation for which a dienone can serve as a reactive dienophile. chemrxiv.org
Intermediate in the Construction of Diverse Heterocyclic and Polycyclic Scaffolds
The electron-deficient nature of the dienone system in this compound makes it an excellent substrate for cycloaddition and annulation reactions, leading to a wide array of heterocyclic and polycyclic structures. These scaffolds are prevalent in biologically active compounds and pharmaceuticals. indiascienceandtechnology.gov.innih.gov
Heterocyclic Scaffolds: The synthesis of heterocyclic compounds often relies on the reactivity of dienones. nih.govunileon.es For example, dienones can react with various reagents to form five- and six-membered rings containing heteroatoms like nitrogen and oxygen. Methodologies such as 1,3-dipolar cycloadditions with dienones can produce novel spiropyrrolidine oxindoles. researchgate.net The synthesis of various heterocyclic dienones has been explored for their potential as monoamine oxidase (MAO) inhibitors, demonstrating the utility of the dienone scaffold in medicinal chemistry. nih.gov
Polycyclic Scaffolds: this compound is a potential precursor for constructing complex polycyclic systems, such as bicyclo[3.3.1]nonanes. rsc.org These scaffolds can be assembled via tandem reactions like the Michael addition–Claisen condensation cascade. rsc.org The dienone moiety can act as a dienophile in Diels-Alder reactions or as an electrophile in Michael-initiated ring-closing annulations to build bridged and fused ring systems. The desymmetrization of prochiral cyclohexa-2,5-dienones is a powerful strategy for accessing structurally diverse sp3-rich polycyclic molecules. indiascienceandtechnology.gov.in Similarly, Pd-catalyzed sequential cycloadditions involving dienone-like structures can yield complex fused polycyclic indole-indenone scaffolds. nih.gov
| Reaction Type | Resulting Scaffold Type | Key Features | Reference |
|---|---|---|---|
| Diels-Alder Reaction | Polycyclic (e.g., Bicyclo[2.2.2]octane) | Acts as a dienophile to react with a diene, forming a six-membered ring. | chemrxiv.org |
| Michael Addition-Annulation | Polycyclic (e.g., Bicyclo[3.3.1]nonane) | Acts as a Michael acceptor to initiate a cascade for ring formation. | rsc.org |
| 1,3-Dipolar Cycloaddition | Heterocyclic (e.g., Spiropyrrolidine) | Reacts with dipoles like azomethine ylides to form five-membered heterocycles. | researchgate.net |
| Dearomative Cascade | Polycyclic Alkaloids | An ynone moiety (related to dienone) activates an indole (B1671886) core for cyclization. | acs.org |
Exploitation of the Dienone Moiety in the Development of Novel Materials
The conjugated system of double bonds in this compound is not only a source of reactivity for synthesis but also imparts electronic and optical properties that are of interest in materials science. ontosight.ai
Monomer or Component in Conjugated Polymer Systems
Polymers are large molecules composed of repeating smaller units called monomers. britannica.comthoughtco.comwikipedia.org Conjugated polymers, which have a backbone of alternating single and double bonds, are particularly interesting for their electronic and optical properties, finding use in devices like organic light-emitting diodes (OLEDs) and solar cells. ontosight.ai
This compound, with its 1,3-diene system, is a potential candidate for inclusion as a monomer in the synthesis of π-conjugated polymers. researchgate.net Diene monomers are fundamental building blocks for certain classes of polymers, particularly elastomers. numberanalytics.com The polymerization of monomers containing 1,3-butadiene (B125203) units can create π-conjugated polymers with unique properties. researchgate.net While specific polymerization studies on this compound are not widely reported, related dienone structures are explored as precursors for materials with interesting optical and electrical characteristics. ontosight.ai The presence of the conjugated system allows for potential polymerization through methods like controlled/living radical polymerization (CRP), which can be initiated by light or other stimuli. acs.org The resulting polymers could exhibit properties influenced by the dienone's structure, potentially leading to new organic semiconductors or photoactive materials. ontosight.ainih.gov
Fundamental Structure-Reactivity Relationship Studies of this compound Derivatives
The chemical behavior of this compound is intrinsically linked to its molecular structure. The cross-conjugated dienone system, where two double bonds are conjugated to a central carbonyl group, creates a unique electronic landscape that dictates its reactivity. researchgate.netnih.govnih.gov
Studies on related cross-conjugated dienones reveal that their physicochemical properties, such as oxidation and reduction potentials, are highly dependent on the nature and position of substituents. nih.govnih.gov The E,E-geometry is often the most stable configuration for these types of molecules. nih.gov The reactivity of these compounds as Michael acceptors is a key characteristic, making them susceptible to nucleophilic attack. researchgate.net
The protonation of linear conjugated dienones can lead to the formation of multicentered electrophilic species, which influences their subsequent reactions with other molecules. rsc.org The relationship between the electrochemical properties and the energy of the long-wavelength absorption maximum has been established for some dienone series, providing a tool to analyze and predict the behavior of new derivatives. nih.govnih.gov The specific arrangement of the double bonds and ketone group in this compound influences its reactivity in various transformations, including cycloadditions and functional group modifications. ontosight.ai
| Structural Feature | Influence on Reactivity | Example Reaction | Reference |
|---|---|---|---|
| Conjugated Diene System | Participates in pericyclic reactions. Susceptible to electrophilic addition. | Diels-Alder, Electrophilic Addition | ontosight.ai |
| α,β-Unsaturated Ketone | Acts as a Michael acceptor for nucleophilic attack. | Michael Addition | researchgate.net |
| Cross-Conjugation | Affects electronic properties (redox potentials, absorption spectra). | Redox Reactions | nih.govnih.gov |
| Substituents | Modulates electronic and steric properties, affecting reaction rates and selectivity. | MAO Inhibition | nih.gov |
Emerging Research Directions and Potential Future Applications of this compound
The versatile reactivity and unique structure of this compound open up several avenues for future research and applications.
Medicinal Chemistry: The ability to use dienones to construct complex heterocyclic and polycyclic scaffolds is highly valuable for drug discovery. indiascienceandtechnology.gov.innih.gov Future research could focus on synthesizing libraries of this compound derivatives to screen for biological activity against various targets, such as G-protein coupled receptors (GPCRs) or enzymes like monoamine oxidases. indiascienceandtechnology.gov.innih.gov
Materials Science: The potential for this compound to act as a monomer or a component in functional materials remains a promising area. ontosight.ai Research could explore its polymerization behavior to create novel conjugated polymers for applications in optoelectronics, such as organic semiconductors or components in photovoltaic devices. ontosight.ai Its dienone-phenol type rearrangement could also be exploited to synthesize novel luminogens with aggregation-induced emission (AIE) effects. sioc-journal.cn
Advanced Synthetic Methodologies: There is an opportunity to develop new catalytic, stereoselective reactions using this compound as a substrate. This includes designing enantioselective cycloaddition or annulation cascades to access chiral polycyclic molecules that are currently difficult to synthesize. acs.org Further exploration of its role in tandem reactions, where multiple bonds are formed in a single operation, could lead to more efficient and atom-economical synthetic routes to complex targets. acs.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Nona-1,3-dien-5-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Begin with a literature review to identify existing protocols (e.g., aldol condensation, ketone functionalization). Compare yields and purity across methods using GC-MS or HPLC . Optimize variables (catalyst concentration, temperature) via factorial design experiments, ensuring controls for side reactions. Validate reproducibility by repeating syntheses under identical conditions . Use statistical tools (ANOVA) to analyze yield variability .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation address overlapping signals?
- Methodological Answer : Combine NMR (¹H, ¹³C) to identify olefinic protons and ketone groups, and IR for carbonyl confirmation. For overlapping peaks, use 2D NMR (COSY, HSQC) or computational simulations (DFT) to assign signals . Cross-validate with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Document solvent effects on chemical shifts to ensure consistency .
Q. How does this compound react under standard laboratory conditions, and what precautions are needed to prevent degradation?
- Methodological Answer : Conduct stability studies under varying O₂, light, and humidity levels. Use UV-Vis spectroscopy to monitor ketone oxidation or diene polymerization. Store samples in inert atmospheres (argon) at –20°C. Establish degradation kinetics via Arrhenius plots to predict shelf life .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the conformational stability of this compound?
- Methodological Answer : Perform variable-temperature NMR in solvents like DMSO, THF, and hexane. Calculate ΔG‡ for conformational changes using Eyring plots. Compare with DFT-based molecular dynamics simulations to correlate solvent effects with electronic structure . Replicate in triplicate to assess data consistency .
Q. What computational models best predict the electronic structure and reactivity of this compound in catalytic systems?
- Methodological Answer : Use DFT (B3LYP/6-311+G(d,p)) to map frontier orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Validate with experimental kinetic data (e.g., reaction rates with Grignard reagents). Apply machine learning (QSAR models) to correlate computational predictions with observed outcomes .
Q. How can contradictory spectroscopic data (e.g., conflicting carbonyl stretching frequencies in IR) be resolved?
- Methodological Answer : Investigate solvent interactions or sample preparation artifacts. Use attenuated total reflectance (ATR)-IR to minimize solvent interference. Compare with gas-phase IR data. Apply multivariate analysis (PCA) to identify outlier datasets and re-examine experimental conditions .
Q. What mechanistic pathways explain this compound’s role in multi-step syntheses, and how can intermediates be trapped?
- Methodological Answer : Use stopped-flow NMR or cryogenic trapping to isolate intermediates. Labeling studies (²H, ¹³C) can track carbon migration. Compare proposed mechanisms (concerted vs. stepwise) via kinetic isotope effects (KIE) . Employ LC-MS/MS to detect transient species .
Q. How do steric and electronic effects in this compound derivatives influence their biological activity?
- Methodological Answer : Synthesize derivatives with varying substituents (e.g., electron-withdrawing groups on the diene). Test in vitro bioactivity assays (IC₅₀ measurements). Use QSAR to link steric parameters (Taft indices) and electronic descriptors (Hammett σ) to activity . Ensure ethical approval for biological testing .
Methodological Frameworks
- PICO/PECO : Apply to structure questions on stability or reactivity (e.g., Population: this compound; Exposure: UV light; Outcome: Degradation rate) .
- FINER Criteria : Ensure questions are Feasible (resources available), Novel (gap in ketone-diene literature), Ethical (safe handling), and Relevant (applications in organic synthesis) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
